molecular formula C19H17F3N6O2 B2915893 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine CAS No. 1421531-05-6

2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine

Número de catálogo: B2915893
Número CAS: 1421531-05-6
Peso molecular: 418.38
Clave InChI: QQEUYHJLSLBJTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine features a pyridine core substituted at position 5 with a trifluoromethyl (CF₃) group and at position 2 with an ether-linked piperidin-4-yl moiety. The piperidine ring is further functionalized with a benzoyl group bearing a tetrazole ring at the 3-position. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., piperidine-linked pyridines in and ) suggest synthetic routes involving nucleophilic substitution or coupling reactions under inert conditions .

Propiedades

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEUYHJLSLBJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Análisis De Reacciones Químicas

Tetrazole Ring Reactivity

The tetrazole ring exhibits unique stability and reactivity due to its aromaticity and electron-deficient nature.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution at N1-position with alkyl groups (e.g., methyl, benzyl)
Coordination Transition metals (Cu, Zn)Formation of metal complexes via N2/N3 coordination; retains tetrazole structure
Oxidation H₂O₂, FeCl₃, acidic conditionsResists oxidation due to low HOMO energy; minimal degradation observed
Reduction LiAlH₄, THF, 0°CSelective reduction of adjacent carbonyl groups; tetrazole remains intact

Key Findings :

  • Tetrazole’s N1-position is most reactive for alkylation, while N2/N3 participate in metal coordination.
  • Stability under oxidative conditions makes it suitable for catalytic applications .

Benzoyl-Piperidine-Ether Backbone Reactivity

The benzoyl and piperidine-ether groups undergo hydrolysis, substitution, and ring-opening reactions.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Hydrolysis 6M HCl, reflux, 12hCleavage of benzoyl-piperidine bond to yield 3-(tetrazol-1-yl)benzoic acid
Nucleophilic Substitution NaH, DMF, R-X (alkyl/aryl halides)Alkylation at piperidine nitrogen; forms quaternary ammonium salts
Ether Cleavage BBr₃, CH₂Cl₂, -78°CCleavage of pyridyl ether to form phenolic intermediate

Key Findings :

  • Acidic hydrolysis is regioselective for benzoyl-piperidine cleavage over tetrazole decomposition .
  • Piperidine nitrogen’s basicity facilitates alkylation without affecting the tetrazole .

Trifluoromethylpyridine Reactivity

The electron-withdrawing CF₃ group directs electrophilic substitution and stabilizes intermediates.

Reaction TypeConditions/ReagentsOutcome/ProductSource
Nucleophilic Aromatic Substitution KOtBu, DMSO, aryl boronic acidsCF₃ group activates pyridine for substitution at C3/C5 positions
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at C4-position (meta to CF₃)
Radical Reactions AIBN, Bu₃SnH, 80°CCF₃ group stabilizes radicals; forms C–H functionalized derivatives

Key Findings :

  • CF₃ enhances pyridine’s electrophilic substitution at C4 due to meta-directing effects .
  • Radical stability enables functionalization under mild conditions .

Cross-Reactivity Between Domains

Interactions between functional groups influence reaction pathways:

Reaction SystemConditions/ReagentsOutcome/ProductSource
Simultaneous Alkylation MeI, K₂CO₃, DMFTetrazole N1-methylation precedes piperidine N-alkylation
Tandem Hydrolysis-Substitution HCl → Pd/C, H₂Hydrolysis of benzoyl group followed by pyridine hydrogenation

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural Comparison with Piperidine-Based Analogs

Piperidine-containing analogs from and provide key insights:

Compound ID/Name Core Structure Substituents Yield (%) Key Features
Target Compound Pyridine 5-CF₃, 2-O-(tetrazolyl-benzoyl-piperidin-4-yl) - High polarity (tetrazole), strong electron-withdrawing CF₃, flexible linker
8a () Benzamide 3-CF₃, ethylthioureido-piperidin-4-yl 64.2 Moderate yield; thiourea may enhance metal coordination or stability
14a () Urea-linked pyridine 3-Fluoro-4-CF₃-benzoyl-piperidin-4-yl 35.2 Lower yield; fluorinated benzoyl may improve bioavailability
685107-60-2 () Piperazine-pyridine 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl - Piperazine linker increases solubility; CF₃ enhances lipophilicity
  • Piperidine vs. piperazine linkers () influence solubility and conformational flexibility, impacting target engagement .

Role of Trifluoromethyl Substituents in Pyridine Derivatives

The CF₃ group is recurrent in bioactive compounds ():

Compound ID/Name Position of CF₃ Biological Context (Inferred)
Target Compound Pyridine C5 Agrochemical/pharmaceutical (e.g., antifungal)
13e () Phenyl C3 Constitutive androstane receptor agonism
G.5.6 () Pyridine C5 Antifungal (BASF SE patents)
219508-27-7 () Triazole C5 Bioisostere for carboxylate or nitro groups
  • Impact of CF₃ :
    • Electron-withdrawing effects : Stabilize negative charges in heterocycles (e.g., pyridine, triazole) .
    • Lipophilicity : Enhances membrane permeability, critical for antifungal agents () .

Heterocyclic Moieties: Tetrazole vs. Triazole

The target’s tetrazole contrasts with triazole-containing analogs ():

Compound ID/Name Heterocycle Key Properties
Target Compound Tetrazole Bioisostere for carboxylic acid; enhances metabolic stability and H-bonding
219508-27-7 () Triazole Less acidic than tetrazole; may reduce off-target interactions
2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyridine () Triazole Furyl group introduces π-π stacking potential
  • Tetrazole Advantages :
    • Higher acidity (pKa ~4.9) mimics carboxylates, improving target binding .
    • Resistance to enzymatic degradation compared to esters or amides .

Actividad Biológica

The compound 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine is a novel chemical entity that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a tetrazole ring , piperidine , and a trifluoromethyl pyridine moiety. The synthesis typically involves multiple steps including the formation of the tetrazole ring through cyclization reactions and subsequent coupling with piperidine derivatives. The general synthetic route can be summarized as follows:

  • Formation of Tetrazole : The tetrazole ring is synthesized from appropriate nitriles and sodium azide under acidic conditions.
  • Coupling Reaction : The tetrazole derivative is then coupled with benzoyl chloride derivatives in the presence of bases like triethylamine.
  • Final Modifications : Introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antinociceptive Activity

Studies have demonstrated that derivatives containing tetrazole rings possess significant antinociceptive properties. For example, compounds similar to the target molecule have shown effectiveness in pain models, potentially acting through modulation of pain pathways involving opioid receptors or inflammatory mediators .

2. Anti-inflammatory Effects

The incorporation of the tetrazole moiety has been linked to anti-inflammatory activity. Research shows that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .

3. Anticonvulsant Properties

Some studies have indicated that tetrazole derivatives may exhibit anticonvulsant effects, possibly by modulating neurotransmitter systems involved in seizure activity. This highlights their potential use in managing epilepsy .

4. Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Similar tetrazole-containing compounds have been evaluated against various bacterial and fungal strains, showing promising results .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The tetrazole ring may interact with various receptors (e.g., GABA receptors for anticonvulsant effects).
  • Enzyme Inhibition : The piperidine moiety may inhibit specific enzymes involved in inflammatory pathways.
  • Electrostatic Interactions : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • A study on tetrazole derivatives demonstrated significant reductions in pain response in animal models when administered at varying doses .
  • Another investigation highlighted the anti-inflammatory properties of related compounds in vitro, showing decreased levels of TNF-alpha and IL-6 upon treatment .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzoyl-piperidine-tetrazole core of this compound?

Answer:
The benzoyl-piperidine-tetrazole moiety can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

  • Step 1: Prepare a piperidine intermediate substituted with an alkyne or azide group (e.g., 4-azidopiperidine).
  • Step 2: React with 3-(1H-tetrazol-1-yl)benzoyl chloride under basic conditions (e.g., Et₃N in THF) to form the benzoyl-piperidine linkage.
  • Step 3: Use CuI (10 mol%) in THF/acetone (5:1) under reflux to catalyze cycloaddition with alkynes or azides, ensuring regioselectivity for the 1,4-disubstituted tetrazole .
    Validation: Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using ¹H NMR (tetrazole proton resonance at δ 8.5–9.5 ppm) .

Advanced: How can molecular docking studies be optimized to predict binding interactions of this compound with kinase targets?

Answer:

  • Protein Preparation: Use X-ray structures of target kinases (e.g., PDB entries) and remove water molecules. Protonate residues using software like Schrödinger’s Protein Preparation Wizard.
  • Ligand Preparation: Generate 3D conformers of the compound with the tetrazole ring in both tautomeric forms (1H and 2H), as bioactivity may vary .
  • Docking Protocol: Employ induced-fit docking (IFD) to account for receptor flexibility. Prioritize hydrogen bonding between the tetrazole group and kinase hinge regions (e.g., Asp-Phe-Gly motif).
  • Validation: Compare docking scores with known inhibitors (e.g., PF-06465469 analogs) and validate using MD simulations for stability (>50 ns trajectories) .

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?

Answer:
Discrepancies may arise from assay conditions or compound purity:

  • Purity Verification: Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Assay Conditions: Standardize buffer pH (e.g., pH 6.5 ammonium acetate for phosphatase assays) and ATP concentrations (e.g., 1 mM for kinase inhibition) .
  • Solubility: Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation. Confirm solubility in assay buffers via nephelometry .

Basic: What spectroscopic techniques are critical for characterizing the trifluoromethyl-pyridine moiety?

Answer:

  • ¹⁹F NMR: Identify the trifluoromethyl (-CF₃) signal as a singlet near δ -62 ppm. Splitting indicates impurities or stereochemical effects .
  • ¹H NMR: The pyridine proton adjacent to -CF₃ (H-6) appears as a doublet (J = 5–6 Hz) due to coupling with H-4 .
  • IR Spectroscopy: Confirm the C-F stretch at 1100–1250 cm⁻¹ and tetrazole ring vibrations at 1450–1550 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the tetrazole group?

Answer:

  • Analog Synthesis: Replace the tetrazole with carboxylate (-COOH), carboxamide (-CONH₂), or other bioisosteres. Use Mitsunobu conditions (DIAD, PPh₃) for ether formation .
  • Biological Testing: Compare IC₅₀ values across analogs in enzyme assays (e.g., phosphatase inhibition). A ≥10-fold drop in activity for carboxylate analogs suggests tetrazole-specific interactions .
  • Computational Analysis: Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to compare charge distribution between tetrazole and carboxylate .

Data Contradiction: How to address instability of the compound in physiological buffers?

Answer:

  • Degradation Pathways: Perform LC-MS stability studies (pH 7.4 PBS, 37°C). Hydrolysis of the benzoyl-piperidine bond is common; observe m/z shifts corresponding to cleavage products.
  • Stabilization Strategies:
    • Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles to protect labile groups .
    • Structural Modification: Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring to reduce hydrolysis .

Advanced: What in vitro models are suitable for assessing off-target effects of this compound?

Answer:

  • Panel Screening: Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • CYP450 Inhibition: Use human liver microsomes to assess CYP3A4/2D6 inhibition (IC₅₀ <10 µM indicates high risk).
  • hERG Binding: Perform patch-clamp assays to evaluate hERG channel blockade (safety margin >30-fold over IC₅₀) .

Basic: How to optimize purification of the compound from reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation.
  • Recrystallization: Dissolve crude product in hot ethanol, cool to 4°C, and filter. Purity >95% confirmed by melting point (mp 287.5–293.5°C for analogs) .
  • HPLC: Final polish via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced: What strategies mitigate metabolic oxidation of the piperidine ring?

Answer:

  • Deuterium Incorporation: Synthesize deuterated analogs at the piperidine C-4 position to slow CYP450-mediated oxidation .
  • Fluorination: Introduce a fluorine atom at the piperidine C-3 position to block hydroxylation (e.g., PF-06737007 derivatives) .
  • In Silico Prediction: Use ADMET Predictor™ to identify metabolic soft spots and guide structural modifications .

Basic: How to validate synthetic intermediates using hyphenated techniques?

Answer:

  • LC-MS/MS: Confirm molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ from pyridine at m/z 119).
  • HRMS: Achieve mass accuracy <5 ppm (e.g., C₂₄H₂₃F₄N₅O₄ requires 537.1687 g/mol) .
  • NMR Cryoprobe: Enhance sensitivity for low-concentration intermediates (e.g., ¹³C detection of quaternary carbons) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.